Product packaging for 4-Amino-3-fluorobenzonitrile(Cat. No.:CAS No. 63069-50-1)

4-Amino-3-fluorobenzonitrile

Cat. No.: B1272301
CAS No.: 63069-50-1
M. Wt: 136.13 g/mol
InChI Key: RLMBRRQWBTWGMB-UHFFFAOYSA-N
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Description

4-Amino-3-fluorobenzonitrile (CAS 63069-50-1) is a high-purity, white to light yellow crystalline powder with a molecular formula of C7H5FN2 and a molecular weight of 136.13 g/mol. It is a multifunctional aromatic compound characterized by a benzene ring substituted with an electron-donating amino group (-NH2) at the para position, a highly electronegative fluorine atom at the meta position, and a strong electron-withdrawing nitrile group (-CN). This unique arrangement of functional groups creates a distinct electronic profile, making it a valuable and versatile precursor in diverse chemical syntheses, particularly in medicinal chemistry and materials science. Its primary research value lies in its role as a key building block for the construction of more complex molecules. The amino group can be readily functionalized through diazotization, acylation, or alkylation, while the nitrile group offers a handle for further transformation into other functionalities, such as carboxylic acids or amines. The fluorine atom not only influences the compound's reactivity but can also enhance the metabolic stability and bioavailability of resulting molecules. As such, this compound serves as a critical intermediate in the development of novel pharmaceuticals, including potential anti-cancer agents, and specialized agrochemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a controlled laboratory setting, in accordance with its hazard profile. The physical properties include a melting point of 86°C to 90°C and it is soluble in solvents such as methanol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B1272301 4-Amino-3-fluorobenzonitrile CAS No. 63069-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-fluorobenzonitrile
Source PubChem
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InChI

InChI=1S/C7H5FN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBRRQWBTWGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373365
Record name 4-Amino-3-fluorobenzonitrile
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Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63069-50-1
Record name 4-Amino-3-fluorobenzonitrile
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Record name 4-Amino-3-fluorobenzonitrile
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Record name 4-Amino-3-fluorobenzonitrile
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Synthetic Methodologies and Reaction Pathways for 4 Amino 3 Fluorobenzonitrile

Established Synthetic Routes to 4-Amino-3-fluorobenzonitrile

Multi-Step Synthesis from Halogenated Precursors

A prevalent method for synthesizing this compound involves a multi-step process starting from a halogenated aniline (B41778) derivative. One documented procedure begins with 4-bromo-2-fluoroaniline (B1266173). prepchem.com In this synthesis, 4-bromo-2-fluoroaniline is reacted with cuprous cyanide (CuCN) in N-methylpyrrolidone at an elevated temperature of 190°C for 2 hours. prepchem.com The resulting product is then worked up to yield this compound. prepchem.com

Another approach utilizes 4-bromo-3-fluoroaniline, which is reacted with zinc cyanide (Zn(CN)₂) to produce this compound. chemicalbook.com This method highlights the use of different cyanating agents and starting materials to achieve the target molecule.

The following table summarizes a typical multi-step synthesis from a halogenated precursor:

StepStarting MaterialReagentsSolventConditionsProduct
14-Bromo-2-fluoroanilineCuprous cyanide (CuCN)N-methylpyrrolidone190°C, 2 hoursThis compound

Amination Strategies for Fluorobenzonitriles

Amination of a fluorobenzonitrile precursor is another viable synthetic route. This can involve nucleophilic aromatic substitution where a fluorine atom is displaced by an amino group. For instance, reacting a precursor like 3-chloro-4-fluorobenzonitrile (B37791) with ammonia (B1221849) or an amine in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at high temperatures can introduce the amino group. evitachem.com While this specific example leads to an analog, the principle of nucleophilic aromatic substitution is applicable. The use of palladium catalysts in Buchwald-Hartwig amination reactions also presents a method for regioselective amination at the 4-position.

Microwave-assisted synthesis has been shown to improve yields in the amination of meta-substituted fluorobenzenes. researchgate.net For example, the reaction of m-fluorobenzonitrile with piperidine (B6355638) using microwave heating at 180°C for 5 hours resulted in a 92% yield of the meta-substituted product. researchgate.net

Reduction of Nitro Compounds for Amino Group Introduction

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis and provides a pathway to this compound. A common precursor for this method would be 3-fluoro-4-nitrobenzonitrile. The reduction can be accomplished using various reagents. echemi.comwikipedia.org

One common method involves the use of a reducing agent like iron powder in the presence of an acid, such as hydrochloric acid, under reflux conditions in a solvent like ethanol (B145695) or water. echemi.com Catalytic hydrogenation is another widely used technique, employing catalysts such as Raney nickel or palladium-on-carbon (Pd/C) with hydrogen gas. wikipedia.org These conditions are typically mild to avoid the reduction of the nitrile group. Other reducing agents like tin(II) chloride or sodium sulfite (B76179) can also be used, often following a diazotization step of an appropriate aniline derivative. echemi.com

The table below outlines common reduction methods for converting a nitro group to an amino group:

Reducing AgentCatalystSolventConditions
Iron powderHydrochloric acidEthanol/WaterReflux
Hydrogen gasRaney nickel or Pd/C-Mild temperature and pressure
Tin(II) chloride---
Sodium sulfite---

Regioselectivity in Synthesis of Isomers and Analogues

The synthesis of this compound and its isomers requires careful control of regioselectivity. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the position of incoming groups during electrophilic or nucleophilic substitution reactions.

For instance, in the synthesis of 4-amino-3-chloro-5-methylbenzonitrile, the meta-directing effect of the nitrile group ensures the selective chlorination at the 5-position of 4-amino-3-methylbenzonitrile. Similarly, when starting with 2-fluorobenzonitrile, nitration tends to occur at the 5-position relative to the nitrile and fluorine substituents.

The choice of catalyst and reaction conditions can also influence regioselectivity. For example, palladium-catalyzed Buchwald-Hartwig amination can be optimized with specific ligands like Xantphos to ensure regioselectivity at the 4-position of a substituted benzonitrile (B105546). In the synthesis of letrozole, a related compound, using a 4-amino derivative of 1,2,4-triazole (B32235) was employed to achieve regioselectivity in the reaction. google.com

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, choice of catalyst and solvent, and the ratio of reactants.

In the synthesis from 4-bromo-2-fluoroaniline, the reaction is heated to 190°C for 2 hours. prepchem.com Following the reaction, a specific workup procedure involving washing with sodium cyanide solution and extraction with toluene (B28343) is employed to isolate and purify the product, resulting in a melting point of 71-73°C. prepchem.com

For reductions of nitro compounds, controlling the reaction conditions is crucial to prevent side reactions. Mild hydrogenation conditions are typically used to selectively reduce the nitro group without affecting the nitrile or fluorine substituents.

Optimization can also involve the use of modern techniques. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in amination reactions. researchgate.net The use of continuous flow reactors is another strategy employed in industrial settings to enhance efficiency and safety. smolecule.com Purification of intermediates through methods like column chromatography or recrystallization is often necessary to minimize byproducts and improve the final product's purity. smolecule.comresearchgate.net

The following table provides examples of optimization parameters and their impact:

ParameterOptimal ConditionImpactReference
Temperature80–120°CReduces side reactions in amination.
CatalystPd(OAc)₂/XantphosImproves regioselectivity in Buchwald-Hartwig amination.
Reaction Time2 hoursSufficient for cyanation of 4-bromo-2-fluoroaniline. prepchem.com
PurificationColumn ChromatographyMinimizes byproducts and improves yield.

Industrial Synthesis Approaches

On an industrial scale, the synthesis of this compound and related compounds often employs strategies that prioritize cost-effectiveness, safety, and efficiency. This can involve the use of less expensive starting materials and reagents. For example, one patent describes a method for producing 4-amino-3-fluorophenol (B140874) starting from the more economical 4-nitrophenol. google.com

Automated reactors and continuous flow systems are frequently utilized to improve reaction control, enhance safety, and increase throughput. smolecule.com These systems allow for precise control over parameters like temperature, pressure, and reagent feed rates.

Chemical Reactivity and Derivatization Strategies of 4 Amino 3 Fluorobenzonitrile

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in 4-amino-3-fluorobenzonitrile is a key site for nucleophilic reactions, readily undergoing transformations such as acylation, alkylation, and sulfonylation. echemi.com These reactions are fundamental for incorporating the molecule into larger, more complex structures.

Acylation: The amino group can be acylated to form amides. For instance, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) protects the amino group as a tert-butoxycarbonyl (Boc) carbamate. nih.gov This protection strategy is common in multi-step syntheses to prevent unwanted side reactions of the amine. nih.gov

Alkylation: The nucleophilic character of the amino group also allows for alkylation reactions, where it attacks an electrophilic carbon to form a new carbon-nitrogen bond.

Diazotization: The amino group can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with various nucleophiles in reactions like the Sandmeyer reaction to introduce a wide range of functional groups. echemi.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The directing effects of the substituents on the benzene ring of this compound guide the position of incoming electrophiles. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions. lkouniv.ac.in However, in this molecule, the para position is occupied by the nitrile group, and one ortho position is blocked by the fluorine atom. The fluorine and nitrile groups are deactivating and meta-directing.

The strong activating effect of the amino group dominates, directing substitution to the available positions ortho and para to it. The position ortho to the amino group (C5) and the position meta to the amino group (C6) are the most likely sites for electrophilic attack. The precise outcome often depends on the specific electrophile and reaction conditions. For example, Friedel-Crafts acylation of related fluorobenzonitriles with acetyl chloride in the presence of a Lewis acid like aluminum chloride introduces an acetyl group onto the ring.

Transformations of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can be converted into several other important moieties, primarily through reduction or hydrolysis. echemi.com

Reduction Reactions to Amines or Aldehydes

The nitrile group can be reduced to a primary amine or an aldehyde.

Reduction to Amines: Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (aminomethyl group). This transformation converts this compound into (4-amino-3-fluorophenyl)methanamine, adding another reactive amine site to the molecule. smolecule.com

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) under controlled temperature conditions. This reaction provides a route to 4-amino-3-fluorobenzaldehyde, a valuable synthetic intermediate.

Hydrolysis Reactions to Amides

The nitrile group can be hydrolyzed to a primary amide under acidic or basic conditions. echemi.com This reaction converts this compound into 4-amino-3-fluorobenzamide. A study demonstrated the efficient hydrolysis of various benzonitriles to their corresponding amides using an aqueous solution of ethylamine (B1201723) and periodic acid (WEPPA), which could be recycled multiple times. mdpi.com For example, the hydrolysis of 4-fluorobenzonitrile (B33359) to 4-fluorobenzamide (B1200420) proceeded with good yields over several cycles. mdpi.com This method highlights an environmentally friendly approach to amide synthesis from nitriles. mdpi.com

Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and derivatives of this compound can participate in these transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org While this compound itself does not have the typical halide leaving group for a Suzuki reaction, it can be chemically modified to participate.

For instance, the amino group can be converted into a diazonium salt, which can then be transformed into a halide (e.g., 4-bromo-3-fluorobenzonitrile) via a Sandmeyer reaction. This halogenated derivative can then act as a substrate in Suzuki-Miyaura couplings. A study on the synthesis of biphenyl (B1667301) derivatives explored the coupling of chloroanilines with fluorinated phenylboronic acids, demonstrating the utility of these reactions for creating complex aminobiphenyls. chemrxiv.org

In a related context, the coupling of aryl halides like 4-bromobenzonitrile (B114466) with β-aminoethyltrifluoroborates has been shown to be an effective method for synthesizing phenethylamines. nih.gov This illustrates how the benzonitrile (B105546) moiety can be incorporated into larger structures through Suzuki-Miyaura reactions when a suitable halide is present on the coupling partner. nih.gov

Other Carbon-Carbon Bond Formation Strategies

Beyond more common palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, this compound and its analogs can participate in other important carbon-carbon bond-forming transformations. slideshare.net These methods are crucial for synthesizing complex organic molecules from simple, readily available precursors. fiveable.mescholaris.ca

One such significant strategy is the Sonogashira coupling, which creates a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. thalesnano.com This reaction is instrumental in the synthesis of arylacetylenes. While direct examples involving this compound are specific to proprietary research, the Sonogashira reaction of related halo-benzonitriles is well-documented, indicating the potential for this transformation. thalesnano.comunipa.it For instance, the coupling of aryl halides with various alkynes is often achieved using a palladium catalyst, a copper(I) co-catalyst, and a base. thalesnano.com

Cross-Dehydrogenative Coupling (CDC) represents another advanced strategy, which forms a C-C bond through the direct combination of two different C-H bonds, eliminating the need for pre-functionalized starting materials. scholaris.ca Research into CDC has shown successful coupling of N-phenyl-tetrahydroisoquinoline derivatives with various partners, demonstrating the reactivity of C-H bonds adjacent to nitrogen atoms, similar to the environment in this compound. scholaris.ca

The following table summarizes these advanced C-C bond formation strategies applicable to benzonitrile scaffolds.

Reaction NameReactant 1Reactant 2Catalyst/ReagentsProduct Type
Sonogashira CouplingAryl/Vinyl HalideTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAryl/Vinyl Alkyne
Cross-Dehydrogenative Coupling (CDC)C-H bond (e.g., on N-aryl amine)C-H bond (e.g., on indole)Metal catalyst (e.g., Copper), Oxidant (e.g., TBHP)Cross-coupled product

Heterocycle Formation via Reactions with this compound

The vicinal amino and cyano groups on aromatic systems, as seen in related aminobenzonitriles, are valuable precursors for constructing fused heterocyclic rings. researchgate.net this compound serves as a key building block for a variety of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. echemi.com The amino group can act as a nucleophile, while the nitrile group can participate in cyclization reactions, often after initial reaction with another reagent. smolecule.com

One major application is the synthesis of quinoline (B57606) derivatives. For example, substituted 2-aminobenzonitriles react with ketones in the presence of a Lewis acid like zinc chloride (ZnCl₂), often under microwave irradiation, to yield substituted 4-aminoquinolines. mdpi.com This method has been used to prepare fluorinated quinoline derivatives, highlighting a direct pathway from aminobenzonitriles to this important heterocyclic core. mdpi.com

Similarly, the synthesis of pyrazole (B372694) derivatives can be achieved. While classical methods involve the condensation of hydrazines with 1,3-dicarbonyl compounds, newer methods include the copper-mediated coupling of enaminones with nitriles, which offers a route to highly substituted pyrazoles. orgsyn.org

The formation of pyrimidine (B1678525) rings is another important transformation. Derivatives of this compound can be used to synthesize complex pyrimidine-based structures, which have shown potential as kinase inhibitors for therapeutic applications.

The table below outlines heterocycle formation reactions starting from aminobenzonitrile scaffolds.

Starting MaterialReagent(s)Resulting Heterocycle
Substituted 2-AminobenzonitrileKetone, ZnCl₂4-Aminoquinoline (B48711)
NitrileEnaminone, Copper(II) acetatePyrazole
Aminobenzonitrile DerivativeVarious (multi-step synthesis)Pyrimidine

Derivatization for Enhanced Bioactivity or Material Properties

The modification of the this compound core is a key strategy for developing novel pharmaceuticals and advanced materials. echemi.com The introduction of fluorine atoms into organic molecules is known to enhance biological properties such as binding affinity and metabolic stability. nih.gov

In medicinal chemistry, derivatives of this compound are explored for a range of therapeutic applications, including the development of anticancer, anti-inflammatory, and antimicrobial agents. echemi.com By modifying the amino group or by using the nitrile as a handle for further reactions, chemists can synthesize libraries of compounds for biological screening. For instance, derivatives of halogenated benzonitriles are used as intermediates in the synthesis of compounds that inhibit enzymes like acetylcholinesterase or various kinases. The synthesis of novel benzamide-type molecules as binders for proteins like Cereblon (CRBN) for use in PROTACs (Proteolysis Targeting Chimeras) demonstrates the value of fluorinated amino-aromatic scaffolds in cutting-edge drug discovery. nih.gov

In materials science, this compound can be incorporated into polymers to improve thermal stability, mechanical strength, and chemical resistance. echemi.com Its derivatives are also investigated for use in the production of liquid crystals and organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the fluoro and cyano groups make this scaffold attractive for creating materials with tailored optical and electronic characteristics.

The following table details examples of derivatization and the resulting enhanced properties.

Base ScaffoldDerivative Structure/ClassEnhanced Property/Application
Halogenated benzonitrilePyrimidine derivativesKinase inhibition (potential anticancer)
Fluorinated benzamide (B126)Cereblon (CRBN) bindersTargeted protein degradation (PROTACs) nih.gov
This compoundPolymersImproved thermal stability, mechanical strength echemi.com
Halogenated benzonitrileLiquid crystals, OLEDsAdvanced material properties

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Fluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 4-Amino-3-fluorobenzonitrile. These methods solve approximations of the Schrödinger equation to determine the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For derivatives of this compound, DFT calculations are employed to determine molecular geometries, analyze orbital energies, and predict reactivity.

Theoretical calculations for related benzonitrile (B105546) compounds have been performed using DFT methods like M062X and B3LYP with various basis sets (e.g., 6-31+G(d,p)) to optimize molecular structures and perform frequency analysis. rsc.org For substituted phenyltetrazines derived from this compound, DFT calculations (specifically ωB97X-D/def2-TZVPD) have been used to investigate reaction barriers. acs.org These studies show that including solvent effects in the calculations is critical for accurately reproducing experimental observations. acs.org

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for predicting chemical reactivity. For instance, in inverse electron-demand Diels-Alder reactions involving tetrazines, the LUMO+1 energy, rather than the LUMO, was found to correlate excellently with calculated reaction barriers, highlighting the predictive power of orbital energy calculations. acs.org

Prediction of Spectroscopic Properties

Theoretical methods are instrumental in predicting and interpreting spectroscopic data. DFT calculations can compute vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. By comparing calculated spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions help in the assignment of complex NMR spectra. For related fluorobenzonitrile isomers, computational studies have successfully correlated calculated vibrational frequencies and NMR shifts with experimental findings, aiding in the structural elucidation of the compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in medicinal chemistry for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or enzyme.

In a study of carba analogues of the KCNQ (Kv7) channel opener retigabine, derivatives synthesized from this compound were evaluated. researchgate.net Molecular docking simulations were performed to understand how these new compounds fit into the binding pocket of the Kv7.2/3 potassium channel. The simulations revealed key hydrogen bonding interactions and hydrophobic contacts. For example, some analogues could form hydrogen bonds with residues like S342 or interact with a hydrophobic pocket formed by I339 and L338, providing a rationale for their biological activity. researchgate.net Such studies are critical for designing new molecules with improved potency and a better safety profile. researchgate.net

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers profound insights into chemical reactivity and the pathways of chemical reactions. By calculating the energy of reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed.

For tetrazines synthesized from this compound, DFT calculations were used to study the mechanism of their bioorthogonal reaction with trans-cyclooctene. acs.org The study found that while gas-phase calculations of reaction barriers did not correlate well with experimental rates, calculations incorporating a solvent model showed a much better agreement. acs.org This underscores the importance of environmental effects in dictating reaction outcomes.

Furthermore, these calculations can distinguish between different possible reaction pathways. For 4-substituted phenyltetrazines, the reactivity was determined to be controlled by Frontier Molecular Orbitals (FMOs), indicating a direct relationship between the electronic properties of the molecule and its reaction speed. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods provide quantitative descriptors that can be used to build these relationships, often referred to as Quantitative Structure-Activity Relationship (QSAR) models.

For compounds related to this compound, SAR analysis highlights the importance of its specific functional groups. The amino group is recognized for enhancing solubility and its potential to act as a hydrogen bond donor in interactions with biological targets. The electron-withdrawing nature of the cyano and fluoro groups significantly influences the electronic distribution of the aromatic ring, affecting its reactivity and binding affinity to target proteins.

In the development of Kv7 channel openers, a ligand-based design strategy was employed where substituents on the central aryl ring, derived from this compound, were modified. researchgate.net By replacing amino groups with alkyl groups, researchers designed analogues with improved resistance to oxidation. This rational design, guided by SAR principles, led to new compounds with significantly enhanced potency and efficacy compared to parent drugs. researchgate.net

Conformational Analysis and Intermolecular Interactions

A molecule's three-dimensional shape (conformation) and how it interacts with other molecules are critical to its function. Computational methods can explore the potential energy surface of a molecule to identify its stable conformations and the energy barriers between them.

For flexible molecules, understanding the preferred conformations is key. In a study on Kv7 channel openers, a conformational analysis was performed on the molecular scaffolds. researchgate.net This analysis helps to understand the spatial arrangement of the different parts of the molecule, which is crucial for how it fits into a protein's binding site.

Furthermore, these studies can characterize the non-covalent intermolecular interactions that govern how molecules pack in a crystal or bind to a target. These interactions include hydrogen bonds (e.g., involving the amino group), halogen bonds (involving the fluorine atom), and π-stacking interactions between aromatic rings. Analysis of the crystal structure of closely related compounds, like 4-amino-3,5-difluorobenzonitrile (B171853), reveals extensive networks of N—H···N and N—H···F hydrogen bonds that dictate the solid-state architecture.

Applications of 4 Amino 3 Fluorobenzonitrile in Advanced Chemical Synthesis

Utilization as a Versatile Building Block in Organic Synthesis

4-Amino-3-fluorobenzonitrile is widely recognized as a versatile building block in organic synthesis. smolecule.com Its utility stems from the presence of three distinct reactive sites: the amino (-NH₂), fluoro (-F), and cyano (-C≡N) groups attached to an aromatic ring. This trifunctional nature allows chemists to perform a wide array of chemical transformations in a controlled and selective manner. echemi.com

The amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. echemi.com The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other functional groups. smolecule.comechemi.com The fluorine atom, an electron-withdrawing group, influences the reactivity of the aromatic ring, making it susceptible to certain substitution reactions and modulating the properties of the final molecule. smolecule.com This inherent reactivity makes this compound a valuable synthon for constructing more elaborate molecules. Chemical suppliers explicitly categorize it as a fluorinated building block for research and development.

Table 1: Reactivity of Functional Groups in this compound

Functional Group Type of Reaction Potential Outcome
Amino (-NH₂) Acylation, Alkylation Formation of amides, secondary/tertiary amines
Diazotization Conversion to diazonium salts for further substitution
Cyano (-C≡N) Hydrolysis Formation of carboxylic acids
Reduction Formation of primary amines

Precursor for Complex Organic Molecules

Building upon its role as a versatile synthon, this compound serves as a key precursor for a variety of complex organic molecules. Its structure is a common feature in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals like pesticides and herbicides. echemi.com

The strategic placement of its functional groups allows for sequential modifications to build molecular complexity. For instance, the amino group can be protected while the nitrile is transformed, or vice-versa, enabling a programmed synthesis pathway. Research has demonstrated its use as an intermediate in producing other substituted benzonitriles and more complex derivatives. echemi.com One documented application is its use in the synthesis of 1-(4-amino-3-fluorophenyl)ethan-1-one, a valuable intermediate for pharmaceuticals and dyes. This transformation involves the reaction of this compound with methyl magnesium bromide.

Role in the Synthesis of Heterocyclic Compounds

The application of this compound is particularly prominent in the synthesis of heterocyclic compounds, which are core structures in many areas of medicine and materials science. echemi.com The compound's reactive groups can be cleverly utilized to construct various ring systems. smolecule.com Research shows that it can be used to form different types of heterocyclic rings, including pyridine (B92270), pyrimidine (B1678525), and pyrazole (B372694) derivatives, by reacting it with appropriate reagents. echemi.com

A significant and well-documented application is its role as a key starting material for the synthesis of 1H-imidazo[4,5-c]quinolines. nih.gov These complex heterocyclic systems are known to be potent modulators of the immune system, particularly as Toll-like receptor 7 (TLR7) agonists, which can induce the production of interferon and other cytokines. nih.govbinghamton.edu The synthesis of these quinolines is a multi-step process that leverages the structure of this compound to build the fused heterocyclic core.

Table 2: Examples of Heterocyclic Systems Derived from this compound

Heterocyclic Class Specific Example Significance
Pyridines Substituted Pyridines Broad applications in medicinal chemistry
Pyrimidines Substituted Pyrimidines Core structures in biologically active compounds
Pyrazoles Substituted Pyrazoles Used in pharmaceuticals and agrochemicals

Construction of Macrocyclic and Polycyclic Systems

The utility of this compound extends to the construction of polycyclic systems, primarily within the domain of fused heterocycles. As established in the synthesis of imidazo[4,5-c]quinolines, the benzonitrile (B105546) derivative serves as the foundation upon which additional rings are fused, creating a rigid, polycyclic heterocyclic scaffold. nih.govbinghamton.edu Further research has explored microwave-assisted, one-pot methods to create related pyrido-fused imidazo[4,5-c]quinolines, demonstrating its utility in building architecturally complex polyheterocycles. rsc.org

However, while its role in forming polycyclic heterocyclic systems is established, its application as a building block for constructing large, all-carbon macrocycles or polycyclic aromatic hydrocarbons (PAHs) is not documented in available research. The synthesis of such systems typically involves different precursors and reaction strategies. researchgate.netnih.gov Therefore, the contribution of this compound to this specific area of chemistry is centered on the creation of complex, fused heterocyclic frameworks.

Applications in Combinatorial Chemistry Libraries

In the quest for new drugs and materials, combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a library. The properties of this compound make it a suitable building block for generating such libraries. Chemical suppliers market derivatives of this compound specifically for use in high-throughput and combinatorial synthesis.

Its multiple reactive sites allow for the introduction of diverse substituents in a controlled, stepwise manner. By varying the reactants that engage with the amino and cyano groups, a wide array of final products can be generated from a single, common core. This approach is efficient for creating a library of compounds that can be screened for biological activity. For example, its known utility in forming quinoline (B57606) structures aligns with patents describing combinatorial processes for preparing libraries of fused quinolines. The use of this compound and related synthons in generating libraries of molecules for drug discovery is a key application in medicinal chemistry. acs.orgunifi.it

Mechanistic Studies of 4 Amino 3 Fluorobenzonitrile S Biological Activity and Pharmacological Relevance

Interaction with Molecular Targets

Research into 4-amino-3-fluorobenzonitrile has primarily centered on its incorporation into more complex molecules designed to interact with specific biological targets. Its utility as a "building block" is evident in the development of potent and selective enzyme inhibitors and receptor agonists.

The this compound scaffold has been instrumental in the design of inhibitors for several classes of enzymes. The electronic properties conferred by the fluorine and nitrile groups, combined with the reactive potential of the amino group, make it a valuable starting point for medicinal chemistry campaigns.

Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets for the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov While direct inhibitory studies on this compound are not prominent, structurally related benzonitrile (B105546) derivatives have been investigated for this activity. For instance, in silico and in vitro studies on 4-bromo-3-fluorobenzonitrile (B163030), where the amino group is replaced by bromine, suggest it may act as an inhibitor for treating Alzheimer's disease. chemscene.comresearchgate.net Furthermore, derivatives of 4-aminobenzohydrazide, which shares the 4-amino-benzonitrile core structure but with a modified nitrile group, have shown potent inhibitory effects against both AChE and BChE. nih.govnih.gov These findings suggest that the substituted benzonitrile framework is a viable scaffold for developing cholinesterase inhibitors.

Dipeptidyl peptidase IV (DPP-4) is a well-established therapeutic target for type 2 diabetes, as its inhibition prevents the degradation of incretin (B1656795) hormones, thereby regulating insulin (B600854) secretion. nih.gov The 4-fluorobenzonitrile (B33359) moiety is a key structural feature in several potent, orally active DPP-4 inhibitors. nih.govglpbio.com Although this compound itself is not the final active inhibitor, it serves as a critical starting material in the synthesis of complex DPP-4 inhibitors. For example, it is a precursor in the synthesis of pyrimidinone and pyrimidinedione derivatives that exhibit significant DPP-4 inhibitory activity. nih.gov The cyanopyrrolidine group is another prominent feature of many DPP-4 inhibitors, and research has focused on linking this with other heterocyclic systems. nih.gov The data for several potent DPP-4 inhibitors that incorporate the 4-fluorobenzonitrile structure are summarized below.

Table 1: DPP-4 Inhibitory Activity of Compounds Incorporating a 4-Fluorobenzonitrile Moiety

Compound Name/Identifier Structure DPP-4 IC₅₀ (nM) Selectivity Profile Reference
Trelagliptin (SYR-472) 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile ~4.2 (human) High selectivity over related proteases nih.gov

| DSR-12727 (Compound 7a) | 2-({6-[(3R)-3-amino-3-methylpiperidine-1-yl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidine-5-yl}methyl)-4-fluorobenzonitrile | 1.1 | Excellent selectivity against related peptidases | nih.gov |

Kallikrein-related peptidase 6 (KLK6) is a serine protease highly expressed in the central nervous system and implicated in neurodegenerative diseases and cancer. googleapis.comhud.ac.uk Inhibition of KLK6 is considered a potential therapeutic strategy for these conditions. glpbio.comhud.ac.uk Extensive research has identified various classes of KLK6 inhibitors, including protein-based inhibitors and small molecules such as oxazolidinones. glpbio.comgoogleapis.com However, based on available research, there is no information linking this compound or its direct derivatives to the inhibition of KLK6.

Cytochrome P450 2E1 (CYP2E1) is an enzyme involved in the metabolism of numerous small-molecule xenobiotics, including toxins and procarcinogens. google.com Inhibition of CYP2E1 can be a crucial mechanism for preventing the formation of toxic metabolites. google.com While direct studies on this compound are limited, research on the closely related compound 4-bromo-3-fluorobenzonitrile has shown that it can inhibit carcinogen metabolism by binding to the CYP2E1 enzyme. This suggests that the fluorobenzonitrile scaffold has the potential to interact with CYP2E1. Other studies have identified various CYP2E1 inhibitors, such as chlormethiazole and 1-aminobenzotriazole, which are structurally distinct. nih.gov

Beyond enzyme inhibition, this compound is a key component in the synthesis of receptor modulators, particularly agonists for G-protein coupled receptors (GPCRs).

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. It is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells. Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Medicinal chemistry efforts have utilized this compound as a key starting material to synthesize novel and potent GPR119 agonists. chemscene.com In one such study, it was used as a reagent to construct pyrimido[5,4-b] chemscene.comoxazine derivatives. The resulting compounds were evaluated for their GPR119 agonistic activity, with several showing potent, dose-dependent effects. chemscene.com

Table 2: GPR119 Agonistic Activity of Dihydropyrimido[5,4-b] chemscene.comoxazine Derivatives Synthesized from this compound

Compound Identifier Structure GPR119 EC₅₀ (nM) Inherent Activity (IA) % Reference
Compound 10 Derivative with (R)-3-(tert-butoxycarbonylamino)piperidine 5.2 100.9 chemscene.com

| Compound 15 | Derivative with (R)-3-aminopiperidine (de-protected from Cmpd 10) further reacted with 2-chloro-N,N-dimethylacetamide | 10.3 | 97.5 | chemscene.com |

Kallikrein-Related Peptidase 6 (KLK6) Inhibition

Protein Binding Interactions

The molecular structure of this compound, featuring an amino group (-NH2), a nitrile group (-C≡N), and a fluorine atom on a benzene (B151609) ring, facilitates various non-covalent interactions with biological macromolecules. The amino and nitrile groups are primary sites for hydrogen bonding. Research on silver(I) complexes has demonstrated that this compound can act as a ligand, coordinating with metal ions. researchgate.net In one such complex, the silver ion is coordinated by the nitrogen atoms of both the cyano and amino groups from four different ligand molecules. researchgate.net This capacity for coordination suggests that the compound can bind to metalloproteins or interact with metal cofactors within enzyme active sites.

The amino group can act as a hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor. smolecule.com These interactions are crucial for the specific binding to protein targets such as enzymes or receptors, potentially modulating their activity. smolecule.com The fluorine atom, while a weak hydrogen bond acceptor, primarily influences the electronic properties of the aromatic ring, which can further modulate binding affinity and interaction with protein targets.

Cellular Effects and Signaling Pathway Modulation

While direct studies on this compound are limited, research on its derivatives provides insight into its potential cellular effects and ability to modulate signaling pathways. Compounds incorporating the this compound scaffold have been investigated for their potential as anticancer agents. smolecule.commdpi.com These derivatives can influence cell signaling pathways that are critical for cell survival and proliferation. smolecule.com

Derivatives of this compound have demonstrated significant cytotoxic activities against various human cancer cell lines. A series of novel arylpiperazine derivatives, where the this compound moiety is connected to a piperazine (B1678402) ring, were evaluated for their in-vitro cytotoxic activity against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. mdpi.com Several of these compounds exhibited potent growth-inhibitory effects. mdpi.com For instance, compound 9 from the study, which contains an o-methyl-substituted phenyl group, and compound 15 , which has a benzo[d] smolecule.comdioxol-5-yl moiety, showed strong cytotoxic activities against LNCaP cells with IC₅₀ values below 5 μM. mdpi.com Similarly, compound 8 was particularly effective against DU145 cells. mdpi.com Another complex derivative, (S)-4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile , has been investigated for its anti-proliferative effects in hematological cell lines, specifically for treating multiple myeloma. google.com

Table 1: Cytotoxic Activity (IC₅₀ in μM) of Select Arylpiperazine Derivatives of this compound on Human Prostate Cancer Cell Lines. mdpi.com

CompoundLNCaPDU145PC-3
Compound 8 10.128.2515.63
Compound 9 3.47> 5041.25
Compound 15 1.2529.4119.33

This table is interactive. Click on the headers to sort the data.

The anti-proliferative effects of compounds related to this compound are often linked to the induction of apoptosis (programmed cell death) and arrest of the cell cycle. For example, panduratin (B12320070) A, though structurally unrelated, induces apoptosis in prostate cancer cells through the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspases, which are key mediators of apoptosis. nih.gov It also causes an increase in the Bax:Bcl-2 ratio, indicating the involvement of the mitochondrial apoptotic pathway. nih.gov Furthermore, treatment with panduratin A led to a G2/M phase cell cycle arrest, accompanied by the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclins and cyclin-dependent kinases (cdks). nih.gov Similarly, ubenimex has been shown to induce G2/M cell cycle arrest and apoptosis in glioma cells. oncotarget.com While these specific mechanisms have not been directly documented for this compound itself in the referenced literature, the anticancer activity of its derivatives suggests they may operate through similar pathways, such as modulating receptors or enzymes involved in cell proliferation and apoptosis.

The interaction of small molecules with cellular targets can lead to significant changes in gene expression and metabolic activity. By binding to transcription factors or other regulatory proteins, compounds like this compound can alter gene expression patterns. The fluorine atom can enhance metabolic stability, a key pharmacokinetic property. smolecule.com Alterations in metabolic pathways, such as amino acid metabolism, are a hallmark of aggressive cancers. asmepress.com The ability of compounds to interfere with bacterial metabolism has also been noted as a potential mechanism for antimicrobial properties. smolecule.com Although direct evidence linking this compound to specific gene expression or metabolic changes was not found in the provided search results, its structural features and the biological activity of its analogs suggest a potential role in modulating these cellular processes. smolecule.com

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For fluorinated aromatic compounds like this compound, SAR investigations focus on how changes in the substitution pattern on the benzene ring affect efficacy. The presence and position of the amino, fluoro, and nitrile groups are critical determinants of its biological profile. The fluorine atom at position 3 is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, which can improve bioavailability. The amino group at position 4 is a key site for interactions like hydrogen bonding.

In a series of arylpiperazine derivatives, the nature of the substituent on a connected phenyl ring dramatically influenced cytotoxic activity. mdpi.com For example, an o-methyl-substituted phenyl group resulted in significantly improved activity against LNCaP cells compared to a p-methyl-substituted group. mdpi.com This highlights the sensitivity of the biological target to the steric and electronic properties of different parts of the molecule.

The relative positions of the functional groups on the benzonitrile ring significantly impact the molecule's chemical properties and biological activity. Shifting a substituent can alter the molecule's dipole moment, resonance stabilization, and steric profile, thereby affecting its binding affinity to target proteins.

For instance, a study of molluscicidal activity in fluorinated aromatic compounds found that the position of substituents was critical for toxicity. who.int While not testing this compound directly, the study established that activity was enhanced by para-substitution with electron-withdrawing groups. who.int

Comparing this compound with its isomers or closely related analogs reveals the importance of the substitution pattern. In the synthesis of silver(I) complexes, this compound (L1) and its positional isomer 4-amino-2-bromobenzonitrile (B1268555) (L4) formed complexes with different structures and coordination numbers, demonstrating how a simple positional change (fluoro at C3 vs. bromo at C2) alters intermolecular interactions. researchgate.net The comparison between this compound and its amide analog, 4-amino-3-fluorobenzamide, shows that changing the nitrile group to an amide group alters the hydrogen bonding capabilities and potentially the binding profile of the molecule.

Table 2: Comparison of this compound and Related Analogs

CompoundKey Structural DifferenceImpact on Properties/ActivityReference
This compound Parent compoundForms specific coordination complexes with metal ions. researchgate.net researchgate.net
4-Amino-2-bromobenzonitrile Positional isomer (Bromo at C2 instead of Fluoro at C3)Forms a different crystal structure in its silver(I) complex compared to the 3-fluoro isomer. researchgate.net researchgate.net
4-Aminobenzamide Non-fluorinated analog; Amide instead of NitrileLacks the enhanced metabolic stability and lipophilicity conferred by the fluorine atom.
4-Amino-3-fluorobenzamide Functional group analog (Amide instead of Nitrile)Amide group facilitates different hydrogen bonding interactions compared to the nitrile group.

This table is interactive. Click on the headers to sort the data.

Substituent Effects on Target Affinity and Efficacy

The biological activity of benzonitrile derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, the amino (-NH2) and fluoro (-F) groups play crucial roles in modulating target affinity and efficacy through various non-covalent interactions.

The amino group can act as a hydrogen bond donor, forming critical connections with the active sites of enzymes or receptors. The fluorine atom, with its high electronegativity, can enhance binding affinity through electronic effects and by participating in halogen bonding. The incorporation of fluorine into drug candidates can affect several important properties, including lipophilicity and metabolic stability, which in turn influence pharmacokinetic profiles. smolecule.comacs.org For instance, studies on benzamide (B126) derivatives have shown that fluorinated compounds exhibit increased binding affinity compared to their non-fluorinated counterparts. acs.org

The relative positions of these functional groups are also critical. The arrangement on the this compound ring influences the molecule's dipole moment and resonance stabilization, which can impact its binding to target molecules. Variations in these substituents lead to different biological activities. For example, replacing the fluorine with bromine or chlorine, or altering the amino group, can change the compound's inhibitory potency and selectivity against different biological targets. evitachem.com In the development of inhibitors for blood coagulation serine proteases, derivatives with basic groups like guanidino or isothioureidoalkoxy at the 7-position and large hydrophobic groups at the 3-position of an isocoumarin (B1212949) scaffold demonstrated potent inhibition of various clotting factors. evitachem.com Similarly, in the pursuit of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the specific fluorine substitution pattern on the benzonitrile ring was found to be a key determinant of antiviral potency and the resistance profile. nih.gov

Table 1: Effect of Substituents on Biological Target Interaction

Substituent Interaction Type Influence on Affinity/Efficacy
Amino (-NH2) Group Hydrogen Bonding Forms key interactions with enzyme/receptor active sites.
Fluoro (-F) Group Electronic Effects, Halogen Bonding Enhances binding affinity and can improve metabolic stability. acs.org
Bromo (-Br) Group Halogen Bonding Participates in non-covalent interactions, modulating enzyme activity.
Nitrile (-C≡N) Group Dipole Interactions, Hydrogen Bonding Can form optimal contacts with target proteins, such as with the main-chain carbonyl group of amino acid H235 in HIV-1 reverse transcriptase. nih.gov

Antimicrobial Properties and Underlying Mechanisms

Research has demonstrated that this compound and its derivatives possess antimicrobial properties. A notable example is a silver(I) complex synthesized with this compound as a ligand. researchgate.net This complex exhibited significant antibacterial activity against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. researchgate.net The mechanism of this antibacterial action is believed to involve the release of Ag(I) ions and the generation of hydroxyl radicals, which work synergistically to exert bactericidal effects. researchgate.net

Studies on structurally related compounds further support the antimicrobial potential of this chemical family. For instance, some benzamide derivatives have shown notable inhibition against Staphylococcus aureus and Escherichia coli. While the exact mechanism for this compound itself is still under investigation, related compounds are thought to interfere with bacterial metabolism or disrupt the synthesis or function of the bacterial cell wall. smolecule.com Additionally, 4-aminoquinoline (B48711) derivatives, which share some structural similarities, have been investigated for their antibacterial efficacy, with some showing potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.compreprints.org

Table 2: Antimicrobial Activity of a this compound-based Silver(I) Complex

Bacterial Strain Type Minimal Inhibitory Concentration (MIC)
Escherichia coli Gram-Negative 15-20 ppm researchgate.net
Staphylococcus aureus Gram-Positive 20-30 ppm researchgate.net

Anticancer Properties and Mechanisms of Action

This compound is recognized as a valuable building block in the synthesis of potential anticancer agents. chemimpex.comsmolecule.com While studies on the compound itself are limited, research on its derivatives and structurally similar molecules indicates promising anticancer activity. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) or the arrest of the cell cycle in cancer cells.

For example, research into related compounds has shown cytotoxic effects against various cancer cell lines. One proposed mechanism involves the inhibition of enzymes that are critical for tumor growth. smolecule.com Another potential pathway is the interaction with specific cellular receptors, such as androgen receptors, which could explain anticancer properties in certain types of cancer. The core structure of this compound serves as a scaffold that can be chemically modified to create more potent and selective anticancer compounds.

In Vitro and In Vivo Efficacy Studies (without dosage)

The utility of this compound as a synthetic intermediate has been demonstrated in the development of novel therapeutic agents, with subsequent in vitro and in vivo evaluations confirming their efficacy.

In the development of GPR119 agonists for potential diabetes treatment, this compound was used to synthesize a series of dihydropyrimido[5,4-b] acs.orgoxazine derivatives. tandfonline.com In vitro assays showed that the resulting compounds had potent agonistic activity on the GPR119 receptor. tandfonline.com Subsequent in vivo studies in C57BL/6N mice using an oral glucose tolerance test (oGTT) demonstrated that these compounds could significantly lower blood glucose levels, indicating a beneficial effect on glucose homeostasis. tandfonline.com

In another line of research, this compound was a key starting material for creating novel fluorine-substituted diarylpyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In vitro assays revealed that the lead compound from this series, 24b, was a highly potent inhibitor against wild-type HIV-1 and a range of drug-resistant mutant strains. nih.gov This compound also exhibited significantly lower cytotoxicity in cell-based assays compared to other derivatives. nih.gov Furthermore, in vivo investigations in mice showed that a related 18F-labeled tetrazine, synthesized using a fluorinated benzonitrile derivative, had high stability and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. acs.org

Table 3: Summary of Efficacy Studies

Study Area Compound Type Efficacy Finding Model System
Diabetes GPR119 Agonist Potent in vitro agonistic activity; significant glucose-lowering effect in vivo. tandfonline.com C57BL/6N Mice (oGTT) tandfonline.com
HIV-1 Diarylpyrimidine NNRTI Potent in vitro activity against wild-type and resistant HIV-1 strains; low cytotoxicity. nih.gov Cell-based assays nih.gov
Bioimaging 18F-labeled tetrazine High stability and favorable biodistribution in vivo. acs.org PET/MRI in mice acs.org

Advanced Material Science Applications Derived from 4 Amino 3 Fluorobenzonitrile

Development of Liquid Crystals

The unique properties of 4-Amino-3-fluorobenzonitrile make it a valuable precursor in the synthesis of novel liquid crystal materials. The presence of the cyano group (a strong dipole) and the lateral fluorine atom are key features for designing liquid crystals with specific dielectric anisotropies, which is a crucial parameter for display applications.

Detailed research has demonstrated the utility of fluorinated benzonitrile (B105546) derivatives in creating advanced liquid crystal displays. The introduction of a lateral fluoro-substituent, as seen in this compound, can significantly influence the mesomorphic behavior and electro-optical properties of the final liquid crystal molecules. For instance, the fluorine atom can enhance the dielectric anisotropy, which is essential for achieving fast switching speeds in twisted nematic (TN) and super-twisted nematic (STN) displays.

A key application of this compound is in the synthesis of pyrimidine-based liquid crystals. In one patented method, this compound is a cited starting material for creating novel pyrimidine (B1678525) derivatives intended for liquid crystal compositions. researchgate.net The amino group of this compound allows for its reaction with other molecules to build the core structure of the liquid crystal, while the fluorobenzonitrile part provides the necessary polar characteristics.

The general synthetic approach involves the reaction of the amino group with a suitable reagent to form a larger molecular structure, often containing multiple aromatic or cycloaliphatic rings, which are characteristic of liquid crystal mesogens. The resulting molecules can exhibit various liquid crystalline phases, such as nematic or smectic phases, over a broad temperature range.

Table 1: Representative Liquid Crystal Core Structures Derived from Fluorinated Benzonitriles

Core StructurePrecursor FragmentDesired Property Contribution
Pyrimidine DerivativeThis compoundHigh Dielectric Anisotropy
Biphenyl (B1667301) BenzoateFluorinated Phenyl BenzoateEnhanced Mesophase Stability
Terphenyl DerivativeDifluoro-substituted TerphenylNegative Dielectric Anisotropy

Precursors for Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, this compound emerges as a significant precursor for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). The unique electronic properties imparted by the fluorine and cyano groups are instrumental in designing efficient emitter and charge-transport materials.

Fluorinated benzonitrile derivatives are particularly important in the development of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The electron-withdrawing nature of the fluorobenzonitrile moiety plays a crucial role in creating the necessary small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which facilitates efficient reverse intersystem crossing (RISC).

For example, the well-known blue TADF emitter, 4CzFCN (2,3,4,6-tetrakis(9H-carbazol-9-yl)-5-fluorobenzonitrile), features a fluorobenzonitrile core. ossila.com The weaker electron-withdrawing ability of the fluorine atom compared to a second cyano group helps to blue-shift the emission spectrum. ossila.com While the synthesis of 4CzFCN starts from a different isomer, the principle highlights the importance of the fluorobenzonitrile scaffold. This compound, through diazotization and subsequent reactions, can be converted into various substituted fluorobenzonitriles, making it a versatile starting point for a range of TADF emitters.

Furthermore, the amino group in this compound allows for its incorporation into larger molecular structures that can function as hole transport materials (HTMs) in OLEDs. researchgate.netrsc.org By reacting the amino group, it can be integrated into triarylamine or other hole-transporting architectures. The presence of the fluoro and cyano groups can help to tune the HOMO/LUMO energy levels of the resulting material for efficient charge injection and transport.

Table 2: Potential OLED Materials Derived from this compound Precursors

Material TypeFunctional MoietyRole in OLEDKey Property influenced by Fluorobenzonitrile
TADF EmitterSubstituted FluorobenzonitrileEmissive LayerSmall ΔE (S1-T1), Emission Color
Hole Transport MaterialTriarylamine with FluorobenzonitrileHole Transport LayerHOMO/LUMO Energy Levels, Charge Mobility

Applications in Polymer Chemistry

The bifunctional nature of this compound, possessing a reactive amino group and the robust fluorobenzonitrile moiety, makes it a valuable monomer or monomer precursor for the synthesis of high-performance polymers, particularly polyimides.

Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine and cyano groups into the polyimide backbone can further enhance these properties. The fluorine atoms can increase the polymer's solubility, lower its dielectric constant, and improve its thermal-oxidative stability. mdpi.com The cyano groups can enhance the polymer's thermal stability and its resistance to certain chemicals. researchgate.net

While direct polymerization of this compound is not the common route, it can be readily converted into a diamine monomer. For instance, it can be used to synthesize larger aromatic diamines that are then polymerized with dianhydrides to form polyimides. The resulting polyimides would be expected to exhibit a combination of desirable properties.

Research on polyimides derived from fluorinated and cyano-containing diamines has shown significant improvements in key material characteristics. For example, polyimides containing trifluoromethyl groups have demonstrated excellent solubility in common organic solvents, high glass transition temperatures (Tg) ranging from 246 to 286 °C, and low water absorption. researchgate.net Similarly, polyimides with cyano groups have shown Tg values between 260 and 330°C and thermal decomposition temperatures above 470°C. researchgate.net

The expected properties of a polyimide derived from a diamine precursor synthesized using this compound would include high thermal stability, good mechanical properties, and a low dielectric constant, making them suitable for applications in the aerospace and microelectronics industries.

Table 3: Expected Properties of Polyimides Derived from this compound-based Monomers

PropertyExpected Influence of Fluoro- and Cyano- GroupsRepresentative Value Range (from related polyimides)
Glass Transition Temperature (Tg)Increase due to chain rigidity250 - 400 °C mdpi.comresearchgate.net
Thermal Decomposition Temperature (TGA, 5% wt. loss)High stability due to strong C-F bonds> 470 °C researchgate.net
Tensile StrengthHigh due to rigid backbone100 - 230 MPa mdpi.comnih.gov
Dielectric ConstantLowered by fluorine incorporation2.3 - 3.4 mdpi.com

Analytical and Spectroscopic Characterization Methods in 4 Amino 3 Fluorobenzonitrile Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 4-Amino-3-fluorobenzonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing insight into the chemical environment of its hydrogen (¹H) and fluorine (¹⁹F) nuclei.

¹H NMR: The proton NMR spectrum is used to confirm the presence and arrangement of aromatic protons and the amino group. Certificates of analysis for commercial samples often confirm that the ¹H NMR spectrum is consistent with the expected structure. chemscene.com A predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) suggests chemical shifts (δ) for the aromatic protons between 7.21-7.26 ppm (multiplet, 2H) and 6.74 ppm (triplet, 1H, J = 8.3 Hz), with the amino group protons (NH₂) appearing as a broad singlet around 4.20 ppm. ichemical.com

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for this compound, as it directly probes the fluorine atom on the benzene (B151609) ring. This analysis confirms the electronic environment of the fluorine, providing unambiguous evidence of its presence and position. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment Reference
7.21-7.26 m 2H - Aromatic CH ichemical.com
6.74 t 1H 8.3 Aromatic CH ichemical.com
4.20 bs 2H - NH₂ ichemical.com

Solvent: CDCl₃, Frequency: 300 MHz. (m = multiplet, t = triplet, bs = broad singlet)

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. This technique provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its identity. The exact mass of this compound has been calculated as 136.04367633 Da, which corresponds to its molecular formula, C₇H₅FN₂. nih.gov High-resolution mass spectrometry (HRMS) would be used to verify this exact mass experimentally. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have also been calculated for various adducts of the molecule. uni.lu

Table 2: Molecular Weight and Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₇H₅FN₂ nih.gov
Molecular Weight 136.13 g/mol nih.gov
Exact Mass 136.04367633 Da nih.gov
Monoisotopic Mass 136.04367633 Da nih.gov
Predicted CCS for [M+H]⁺ 125.2 Ų uni.lu

Infrared (IR) Spectroscopy

Chromatographic Purity Assessment

Chromatographic techniques are the standard for assessing the purity of this compound samples. These methods separate the target compound from any impurities, such as starting materials, byproducts, or degradation products.

Gas Chromatography (GC) is a widely cited method for determining the purity of this compound. tcichemicals.comlabproinc.com Commercial suppliers frequently use this technique to certify the compound's quality, with purities typically reported as being greater than or equal to 98.0%. avantorsciences.comapicalscientific.comfishersci.comthermofisher.kr In this method, the compound is vaporized and passed through a column, with separation based on boiling point and interactions with the column's stationary phase. A detector then quantifies the amount of the compound relative to any other volatile components.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. While specific HPLC methods for this compound are not detailed in the searched results, methods for closely related analogs provide a likely analytical approach. For example, a common method involves reverse-phase chromatography, where the compound is passed through a nonpolar stationary phase column with a polar mobile phase, often a gradient of acetonitrile (B52724) and water. Detection is typically performed using a UV detector, which measures the absorbance at a specific wavelength to quantify the compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov This is achieved by using columns packed with smaller particles (typically less than 2 µm), which operate at higher pressures. nih.gov The technique is widely employed in pharmaceutical analysis for method development, impurity profiling, and quality control. waters.comscirp.org

While specific UPLC methods dedicated exclusively to the analysis of this compound are not extensively detailed in publicly available literature, the analytical conditions can be inferred from methods developed for structurally similar compounds, such as 4-aminobenzonitrile (B131773) and other primary aromatic amines. nih.govacs.org Reversed-phase UPLC is the most common approach, utilizing columns like C18 or Phenyl, which are effective for separating small aromatic compounds. scirp.orgacs.orgnih.gov

A typical UPLC method for analyzing aromatic amines involves a gradient elution with a mobile phase consisting of an aqueous component (often containing an acid modifier like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. acs.orgnih.gov The use of UPLC technology allows for rapid method development and analysis, significantly increasing sample throughput. waters.com For instance, methods for analyzing multiple primary aromatic amines have been developed with run times of less than 10 minutes. nih.gov

Below is a representative table of UPLC conditions, based on established methods for analogous aromatic amines.

Table 1: Representative UPLC Method Parameters for Analysis of Aromatic Amines

Parameter Setting
Chromatography System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1-5 µL

| Gradient Elution | 5% to 95% B over 5 minutes |

This table represents a typical method for related compounds and serves as a starting point for the specific analysis of this compound. Actual conditions would require optimization.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides crucial information on bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the solid state.

While the crystal structure of isolated this compound has not been detailed, the structure of a coordination polymer involving this molecule has been reported. In a complex with silver nitrate, this compound acts as a ligand (L1). The resulting structure, [Ag(L1)2]NO3, crystallizes in the monoclinic system with the C2/c space group. In this arrangement, each silver ion is coordinated by four different this compound ligands, specifically through two nitrogen atoms from the cyano groups and two nitrogen atoms from the amino groups. ethz.ch

The crystallographic data for this analogous compound are summarized in the table below.

Table 2: Crystallographic Data for 4-amino-3,5-difluorobenzonitrile (B171853)

Parameter Value
Chemical Formula C₇H₄F₂N₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.1633 (3) Åb = 13.9213 (5) Åc = 6.1368 (2) Å
α = 90°β = 96.069 (1)°γ = 90°
Volume 693.36 (4) ų
Z (Molecules per unit cell) 4

| Intermolecular Interactions | N—H···N, N—H···F hydrogen bonds, π-stacking |

Data sourced from the study of 4-amino-3,5-difluorobenzonitrile as a close structural analog. acs.org

Environmental and Sustainable Chemistry Perspectives on 4 Amino 3 Fluorobenzonitrile

Green Synthesis Approaches

Green synthesis aims to reduce or eliminate the use and generation of hazardous substances. For 4-amino-3-fluorobenzonitrile, this involves exploring alternative energy sources, recyclable reagents and catalysts, and more benign solvent systems.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and increased selectivity compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds, which are structurally related to this compound.

For instance, the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate demonstrates the potential of this technique. rsc.org Under microwave irradiation at 130 °C, the reaction time was reduced to just 11 minutes, achieving a 94% yield. rsc.org Similarly, the synthesis of 4-aminoquinoline (B48711) derivatives, which can involve fluorinated benzonitriles, has been achieved with high yields (up to 95%) using microwave-assisted, solvent-free conditions. mdpi.compreprints.org These examples highlight the applicability of microwave heating to accelerate reactions and improve efficiency in the synthesis of compounds with similar functionalities to this compound. mdpi.comrsc.orgnih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours rsc.org
Energy Consumption HigherLower mdpi.com
Product Yield VariableOften higher mdpi.comnih.gov
By-product Formation Can be significantOften reduced mdpi.com

This table provides a general comparison based on literature for related compounds.

The use of recyclable reagents and catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. In the context of benzonitrile (B105546) synthesis, several innovative approaches have been developed.

One notable example is the use of a recyclable fluorous oxime in the synthesis of 3-amino-1,2-benzisoxazoles from 2-fluorobenzonitrile. researchgate.netrsc.org In this method, the fluorous tag facilitates the separation of the product, and the fluorous ketone by-product can be recovered and reconverted to the oxime for reuse. researchgate.netrsc.org Another approach involves the use of a novel ionic liquid, hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt, which acts as a recyclable agent for the synthesis of benzonitriles from benzaldehydes. This ionic liquid serves as a co-solvent and catalyst and can be easily recovered and reused after the reaction. rsc.org

The use of water extract of agro-waste ash (AWEs) as a green reaction medium has also been explored for the hydration of nitriles to amides. mdpi.com In the case of 4-fluorobenzonitrile (B33359), the AWE could be reused for at least four cycles with good yields, demonstrating a practical application of waste-to-value conversion in chemical synthesis. mdpi.comresearchgate.net

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which contribute to pollution and pose health risks. Consequently, there is a strong emphasis on developing solvent-free methods or utilizing environmentally benign solvents.

Solvent-free, microwave-assisted synthesis of 4-aminoquinoline derivatives from substituted 2-aminobenzonitriles has been reported, offering a clean and efficient method that eliminates the need for reaction solvents and complex purification steps. mdpi.compreprints.org Similarly, solvent-free conditions have been employed in the microwave-assisted synthesis of quinazolino[4,3-b]quinazolin-8-ones, resulting in shorter reaction times and high yields. nih.gov

The use of ionic liquids as green solvents is another promising avenue. smolecule.com For the synthesis of benzonitriles, an ionic liquid system has been developed that not only acts as a solvent and catalyst but also facilitates phase separation for easy product recovery. rsc.orgsmolecule.com Water, being the most environmentally friendly solvent, is also being explored. The use of a water extract of agro-waste ash for nitrile hydration is a prime example of a water-based, sustainable chemical transformation. mdpi.comresearchgate.net

Utilization of Recyclable Reagents and Catalysts

Sustainable Production Methodologies

A patented method for producing 4-amino-3-fluorophenol (B140874), a related compound, starts from the more cost-effective raw material 4-nitrophenol. google.com This approach reduces the initial cost and involves simpler after-treatment steps, making it suitable for large-scale industrial production. google.com While not directly for this compound, this strategy of selecting more sustainable starting materials is a key principle of sustainable production.

Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. smolecule.com The ability to precisely control reaction parameters in a continuous flow reactor can lead to higher yields, improved purity, and reduced waste generation. This methodology is particularly well-suited for industrial-scale production and aligns with the principles of sustainable chemistry.

Waste Minimization and By-product Management in Synthesis

Minimizing waste and effectively managing by-products are crucial for the environmental and economic sustainability of any chemical synthesis. The principles of green chemistry directly address this through the use of catalytic reactions, high-yield processes, and the design of syntheses with high atom economy.

In the synthesis of this compound, a traditional method involves the reaction of 4-bromo-2-fluoroaniline (B1266173) with cuprous cyanide. prepchem.com This process generates significant waste, including copper-containing by-products and large volumes of solvent for extraction and washing. prepchem.com Green chemistry approaches aim to mitigate these issues.

The use of recyclable catalysts, as discussed previously, is a primary strategy for waste reduction. researchgate.netrsc.orgrsc.org By recovering and reusing the catalyst, the amount of waste generated per unit of product is significantly decreased. Similarly, solvent-free reactions or the use of recyclable solvents like ionic liquids or water-based systems drastically reduce solvent waste. mdpi.compreprints.orgrsc.org

Future Research Directions and Emerging Paradigms for 4 Amino 3 Fluorobenzonitrile

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 4-amino-3-fluorobenzonitrile and its derivatives continues to be an active area of research, with a focus on developing more efficient, scalable, and environmentally benign methods. Traditional synthetic routes, such as the Sandmeyer reaction or multi-step processes involving nitration and reduction, are often effective but can involve harsh reagents and generate significant waste. prepchem.com

Future research is directed towards the development of novel catalytic systems and one-pot procedures. For instance, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are being explored for the direct introduction of the amino group. nih.gov The use of flow chemistry is another promising avenue, offering precise control over reaction parameters, enhanced safety, and the potential for continuous manufacturing.

Furthermore, enzymatic and biocatalytic approaches are gaining traction as they offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. The exploration of novel fluorination techniques to introduce the fluorine atom with high regioselectivity is also a key area of investigation.

A notable synthetic route involves the reaction of 4-bromo-2-fluoroaniline (B1266173) with cuprous cyanide in N-methylpyrrolidone, followed by purification. prepchem.com Another approach starts with the bromination of 2-fluorobenzonitrile, followed by nitration and subsequent reduction to yield the amino group.

Table 1: Comparison of Synthetic Methodologies for this compound and its Analogs

MethodologyStarting MaterialsKey ReagentsAdvantagesChallenges
Classical Multi-step Synthesis 2-fluorobenzonitrileN-bromosuccinimide (NBS), Concentrated Sulfuric AcidWell-established proceduresMulti-step, potentially harsh conditions
Cyanation of Haloanilines 4-bromo-2-fluoroanilineCuprous Cyanide, N-methylpyrrolidoneDirect introduction of nitrile groupUse of cyanide salts, high temperatures
Buchwald-Hartwig Amination Halogenated benzonitrilesPalladium catalyst, Ligands, BaseHigh efficiency for C-N bond formationCatalyst cost and removal
Microwave-Assisted Synthesis 2-fluorobenzonitrile derivativesFluorous oxime tagRapid reaction times, potential for high yieldsSpecialized equipment required

Discovery of New Biological Targets and Therapeutic Applications

This compound serves as a crucial building block in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas. echemi.com The unique combination of the amino, fluoro, and nitrile functional groups allows for diverse interactions with biological macromolecules, making it a valuable scaffold for drug design. smolecule.com

Current research has identified its utility in developing inhibitors for various enzymes and receptors. For instance, derivatives have been investigated as potential anticancer agents, targeting specific pathways in cancer cells to inhibit their growth. echemi.com The compound has also been incorporated into molecules with antimicrobial properties. echemi.com

Future research will likely focus on high-throughput screening of this compound derivatives against a wider array of biological targets. This includes kinases, proteases, and G-protein coupled receptors (GPCRs), which are implicated in numerous diseases. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and nitrile groups provide sites for further chemical modification to optimize pharmacological properties. smolecule.com

Recent studies have shown the potential of related fluorinated benzonitriles in developing novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved resistance profiles. nih.gov The nitrile group, in particular, has been shown to form optimal contacts within the binding site of the target protein. nih.gov Additionally, the structural motif is found in compounds being explored for their molluscicidal activity. who.int

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaPotential Biological Target(s)Rationale for Investigation
Oncology Kinases, Cell signaling proteinsInhibition of cancer cell growth and proliferation. echemi.com
Infectious Diseases HIV-1 Reverse Transcriptase, Bacterial enzymesDevelopment of novel antiviral and antibacterial agents. nih.govechemi.com
Inflammatory Disorders Pro-inflammatory cytokine pathwaysModulation of inflammatory responses. echemi.com
Agrochemicals Insect and weed-specific enzymesDevelopment of effective and selective pesticides and herbicides. echemi.com

Development of Advanced Materials with Tunable Properties

The unique electronic and physical properties of this compound make it an attractive component for the development of advanced materials. chemimpex.com The presence of the polar nitrile group and the fluorine atom can influence properties such as thermal stability, mechanical strength, and chemical resistance when incorporated into polymers. echemi.com

Future research is exploring the use of this compound and its derivatives in the creation of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). smolecule.comchemimpex.com By copolymerizing it with other monomers, new materials with tailored properties for applications in electronics, aerospace, and the automotive industry can be developed. echemi.com

The ability of the amino group to participate in polymerization reactions, and the influence of the fluoro and nitrile groups on the polymer's final characteristics, are key areas of investigation. For example, the incorporation of fluorine can lead to materials with low dielectric constants, which are desirable for microelectronics. The rigid, planar structure of the benzonitrile (B105546) core can also contribute to the formation of ordered structures in liquid crystals.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

The vast chemical space that can be explored by modifying the this compound scaffold presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can accelerate the discovery and optimization of new drug candidates and materials by analyzing large datasets and identifying structure-activity relationships (SAR) that may not be apparent through traditional methods. mdpi.com

In drug discovery, AI and ML algorithms can be used to:

Predict Biological Activity: Screen virtual libraries of this compound derivatives against various biological targets to identify promising hits. nih.gov

Optimize Lead Compounds: Suggest modifications to the core structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov

De Novo Design: Generate novel molecular structures based on the this compound scaffold with desired therapeutic profiles. mdpi.com

Similarly, in materials science, AI can be employed to:

Predict Material Properties: Correlate the chemical structure of polymers and other materials containing the this compound unit with their physical and electronic properties.

Design Novel Materials: Propose new monomer combinations and synthetic routes to achieve materials with specific, targeted characteristics.

The integration of AI and ML is expected to significantly reduce the time and cost associated with research and development in both pharmaceuticals and materials science. nih.govmednexus.org

Expanding Green Chemistry Methodologies for Production and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and modification of chemical compounds, and this compound is no exception. Future research will focus on developing more sustainable and environmentally friendly processes for its production and derivatization.

This includes:

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water, ethanol (B145695), or supercritical fluids.

Catalytic Reactions: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Microwave-Assisted Synthesis: Utilizing microwave technology to reduce reaction times and energy usage, often leading to higher yields and cleaner reactions. mdpi.comresearchgate.net

A notable example of a green chemistry approach is the use of a recyclable fluorous oxime in a microwave-assisted synthesis of related heterocyclic compounds, where the fluorous tag allows for easy separation and reuse of the catalyst. rsc.org The development of solvent-free reaction conditions is another key goal. mdpi.com By embracing these methodologies, the chemical industry can reduce its environmental footprint while continuing to innovate with versatile building blocks like this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Amino-3-fluorobenzonitrile, and how do they influence experimental design?

  • Answer : The compound (CAS 63069-50-1) has a molecular formula of C₇H₅FN₂ (MW 136.13) and a melting point of 87–90°C . Its purity (>98%) and stability under inert gas storage are critical for reproducibility in reactions. The presence of both amino and fluorine groups makes it polar, influencing solvent selection (e.g., DMF or THF for nucleophilic substitutions). Always verify purity via HPLC or NMR before use to avoid side reactions .

Q. What safety protocols are essential when handling this compound?

  • Answer : The compound is classified as hazardous (Xi; T) with risks of toxicity (H331, H335) and irritation (H315, H319). Use PPE including nitrile gloves, face shields, and fume hoods. Avoid skin contact and ensure waste is neutralized with acidic solutions before disposal. Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Q. How is this compound typically synthesized, and what are common pitfalls?

  • Answer : A standard route involves Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using precursors like 3-fluoro-4-bromobenzonitrile. Catalysts such as Pd(OAc)₂/XPhos and bases like Cs₂CO₃ are effective . Key pitfalls include incomplete deprotection of the amino group and fluorine displacement under strong basic conditions. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane) and purify via column chromatography .

Advanced Research Questions

Q. How can conflicting NMR signals in this compound derivatives be resolved?

  • Answer : Overlapping signals (e.g., in E/Z isomer mixtures) require advanced techniques. Use 2D NMR (¹H-¹³C HSQC) to distinguish coupling patterns. For example, in derivatives like 4h , the (E)-isomer’s vinyl protons show distinct coupling constants (J = 12–16 Hz) vs. (Z)-isomers (J = 6–10 Hz). High-resolution mass spectrometry (HRMS-ESI) further confirms molecular integrity .

Q. What strategies optimize regioselectivity in fluorinated benzonitrile derivatives during functionalization?

  • Answer : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the meta position. For amino group modifications, use directing groups (e.g., boronates) or transition-metal catalysts (Pd or Cu) to control site selectivity. Computational modeling (DFT) predicts reaction pathways, reducing trial-and-error in synthesis .

Q. How does this compound serve as a precursor for bioactive molecules?

  • Answer : Its amino and nitrile groups enable diverse transformations. For example, coupling with aryl halides yields kinase inhibitors (e.g., derivatives in ). The fluorine atom enhances metabolic stability in drug candidates. Optimize reaction conditions (e.g., microwave-assisted synthesis) to reduce side products in multi-step protocols .

Q. What analytical methods validate the structural integrity of fluorinated intermediates under harsh conditions?

  • Answer : Combine LC-MS for real-time monitoring with FT-IR to track functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹). For thermal stability, use TGA-DSC to identify decomposition thresholds (>200°C). X-ray crystallography resolves ambiguities in solid-state structures .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Answer : Cross-validate with independent sources (e.g., PubChem, CAS Common Chemistry). For this compound, discrepancies in mp (e.g., 87–90°C vs. vendor-reported ranges) may stem from purity or polymorphic forms. Use DSC to confirm thermal behavior and replicate synthesis under inert conditions .

Q. What methodologies reconcile conflicting reaction yields in fluorobenzonitrile derivatization?

  • Answer : Systematic DOE (Design of Experiments) identifies critical variables (e.g., catalyst loading, solvent polarity). For Pd-catalyzed reactions in , yields improved from 50% to 68% by optimizing ligand ratios (XPhos:Pd = 2:1) and reaction time (24h vs. 12h). Statistical tools (ANOVA) validate reproducibility .

Tables for Key Data

Property Value Reference
Molecular Weight136.13 g/mol
Melting Point87–90°C
Hazard Class6.1 (Toxic)
Typical Purity>98% (HPLC)
Key NMR Shifts (¹H)~6.8–7.5 ppm (aromatic)
Synthetic Condition Optimized Parameters Reference
Catalyst SystemPd(OAc)₂/XPhos/Cs₂CO₃
Reaction Temperature80–100°C
SolventToluene or DMF

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.